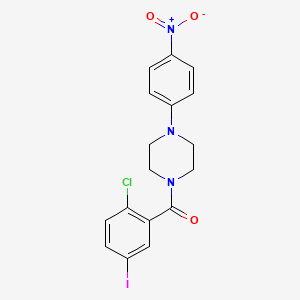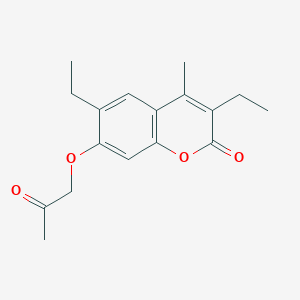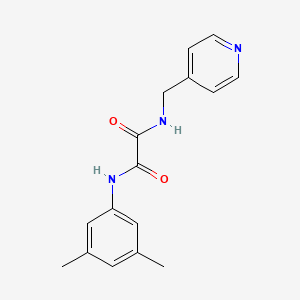![molecular formula C22H23NO2 B5039146 3-[4-(dimethylamino)benzylidene]-5-(4-isopropylphenyl)-2(3H)-furanone](/img/structure/B5039146.png)
3-[4-(dimethylamino)benzylidene]-5-(4-isopropylphenyl)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(dimethylamino)benzylidene]-5-(4-isopropylphenyl)-2(3H)-furanone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as DMABNIPF and is a derivative of the natural compound curcumin. DMABNIPF has shown promising results in various studies and has the potential to be used in different fields of research.
Mecanismo De Acción
DMABNIPF exerts its effects through various mechanisms, including the inhibition of NF-κB signaling and the activation of the Nrf2 pathway. These pathways are involved in regulating inflammation and oxidative stress, making DMABNIPF a potential therapeutic agent for diseases associated with these processes.
Biochemical and Physiological Effects:
DMABNIPF has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. Additionally, DMABNIPF has been shown to reduce oxidative stress and inflammation, making it a potential treatment for various diseases associated with these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMABNIPF has several advantages for lab experiments, including its stability and solubility in various solvents. However, DMABNIPF has some limitations, including its low bioavailability and the need for high concentrations to exert its effects.
Direcciones Futuras
There are several potential future directions for DMABNIPF research, including its use in combination therapy with other anticancer agents and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and delivery methods for DMABNIPF to maximize its therapeutic potential.
Conclusion:
In conclusion, DMABNIPF is a chemical compound with significant potential in scientific research. Its unique properties and potential applications make it a promising candidate for various fields of research, including cancer therapy and the treatment of inflammatory diseases. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of DMABNIPF.
Métodos De Síntesis
DMABNIPF can be synthesized through various methods, including the condensation of 4-isopropylbenzaldehyde and dimethylaminobenzaldehyde in the presence of a base. This reaction produces DMABNIPF as a yellow solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
DMABNIPF has various applications in scientific research, including its potential use as an anticancer agent. Studies have shown that DMABNIPF inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy. Additionally, DMABNIPF has shown anti-inflammatory and antioxidant properties, making it a potential treatment for various inflammatory diseases.
Propiedades
IUPAC Name |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-propan-2-ylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-15(2)17-7-9-18(10-8-17)21-14-19(22(24)25-21)13-16-5-11-20(12-6-16)23(3)4/h5-15H,1-4H3/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCGZLIJPBKCEK-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)N(C)C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)N(C)C)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-propan-2-ylphenyl)furan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5039066.png)
![[(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid](/img/structure/B5039074.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5039083.png)

![ethyl 2-[(N-(4-methylphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5039092.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-methylcyclohexanecarboxamide](/img/structure/B5039099.png)
![10-bromo-3-(butylthio)-6-(5-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5039113.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5039127.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5039137.png)



![2,4-diphenyl-3-[(2-propyn-1-yloxy)carbonyl]cyclobutanecarboxylic acid](/img/structure/B5039159.png)
![7-(4-acetylphenyl)-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5039164.png)